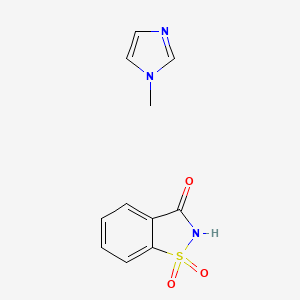

Saccharin 1-methylimidazol

Übersicht

Beschreibung

Saccharin 1-methylimidazole is a versatile compound primarily used as an activator in the synthesis of DNA and RNA. It is known for its excellent performance characteristics in oligonucleotide synthesis, making it a valuable tool in molecular biology and biochemistry .

Wissenschaftliche Forschungsanwendungen

Saccharin-1-methylimidazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Saccharin-1-methylimidazol entfaltet seine Wirkung, indem es als Kupplungsmittel bei der Phosphoramidit-Methode der Oligonukleotid-Synthese fungiert. Es erleichtert die Bildung von Internukleotid-Bindungen, indem es die Phosphoramidit-Kupplungsreaktion katalysiert. Dies beinhaltet die Aktivierung der 5'-Hydroxygruppe immobilisierter Nukleoside und der Aminogruppe von Nukleosid-Phosphoramiditen .

Ähnliche Verbindungen:

- 1H-Tetrazol

- 5-Ethylthio-1H-tetrazol

- 5-Benzylthio-1H-tetrazol

- 4,5-Dicyanoimidazol

Vergleich: Saccharin-1-methylimidazol ist einzigartig in seiner Fähigkeit, als universeller Aktivator für sowohl die DNA- als auch die RNA-Synthese zu fungieren. Es bietet bessere Leistungseigenschaften im Vergleich zu anderen Aktivatoren wie 1H-Tetrazol, das Einschränkungen hinsichtlich Löslichkeit und Kupplungszeiten aufweist. Saccharin-1-methylimidazol bietet verbesserte Ausbeuten und Effizienz und ist daher die bevorzugte Wahl für die Oligonukleotid-Synthese .

Safety and Hazards

Wirkmechanismus

Target of Action

Saccharin 1-methylimidazole is primarily used as an activator in the synthesis of DNA and RNA oligonucleotides . It plays a crucial role in catalyzing the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .

Mode of Action

Saccharin 1-methylimidazole interacts with its targets, the nucleosides, by catalyzing the phosphoramidite coupling reaction. This reaction is essential in the formation of the phosphodiester bonds that link the nucleotides together in the DNA and RNA strands .

Biochemical Pathways

The primary biochemical pathway affected by Saccharin 1-methylimidazole is the synthesis of DNA and RNA oligonucleotides. By catalyzing the phosphoramidite coupling reaction, Saccharin 1-methylimidazole facilitates the formation of the phosphodiester bonds that link the nucleotides together, thus playing a crucial role in the synthesis of these important biological molecules .

Result of Action

The molecular and cellular effects of Saccharin 1-methylimidazole’s action are primarily observed in the successful synthesis of DNA and RNA oligonucleotides. By catalyzing the phosphoramidite coupling reaction, Saccharin 1-methylimidazole aids in the formation of the phosphodiester bonds that link the nucleotides together, thus facilitating the synthesis of these essential biological molecules .

Action Environment

The efficacy and stability of Saccharin 1-methylimidazole can be influenced by various environmental factors. For instance, the pH of the solution can affect the rate of the phosphoramidite coupling reaction . Additionally, the temperature and the presence of other substances in the reaction mixture can also impact the efficiency of Saccharin 1-methylimidazole as a chemical activator .

Biochemische Analyse

Biochemical Properties

Saccharin 1-methylimidazole plays a significant role in biochemical reactions. It catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite . This interaction is crucial for the synthesis of DNA and RNA oligonucleotides .

Cellular Effects

The cellular effects of Saccharin 1-methylimidazole are primarily related to its role in the synthesis of DNA and RNA. By facilitating the formation of oligonucleotides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Saccharin 1-methylimidazole exerts its effects by catalyzing the phosphoramidite coupling reaction. This involves binding interactions with the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .

Metabolic Pathways

It is known to interact with enzymes in the process of oligonucleotide synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Saccharin 1-methylimidazole can be synthesized through the phosphoramidite method, which is widely used for oligonucleotide synthesis. This method involves the coupling of nucleoside phosphoramidites with the aid of a coupling agent. Saccharin 1-methylimidazole acts as a coupling agent, facilitating the formation of internucleotide linkages .

Industrial Production Methods: The industrial production of saccharin 1-methylimidazole involves the acid-catalyzed methylation of imidazole by methanol. Another method includes the Radziszewski reaction, which involves glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Saccharin-1-methylimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere Verbindungen zu ergeben.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene Imidazol-Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Imidazole erzeugen können .

Vergleich Mit ähnlichen Verbindungen

- 1H-Tetrazole

- 5-Ethylthio-1H-tetrazole

- 5-Benzylthio-1H-tetrazole

- 4,5-Dicyanoimidazole

Comparison: Saccharin 1-methylimidazole is unique in its ability to act as a general-purpose activator for both DNA and RNA synthesis. It offers better performance characteristics compared to other activators, such as 1H-tetrazole, which has limitations in solubility and coupling times. Saccharin 1-methylimidazole provides improved yields and efficiency, making it a preferred choice for oligonucleotide synthesis .

Eigenschaften

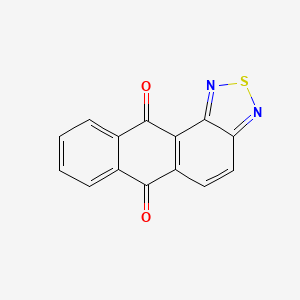

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSNKRPEUQVMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

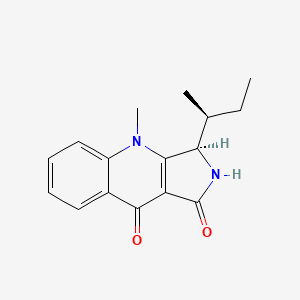

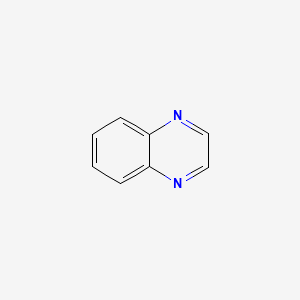

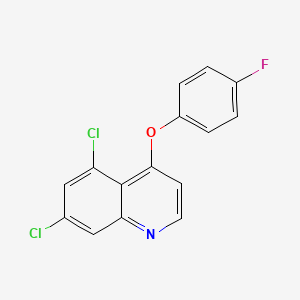

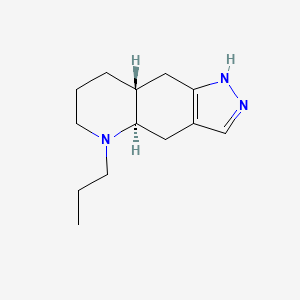

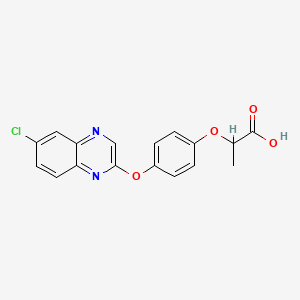

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.